molecular formula C11H16FN3O2S B581229 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine CAS No. 1271632-34-8

1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine

Cat. No. B581229
CAS RN: 1271632-34-8
M. Wt: 273.326
InChI Key: RWXZCHQQOWCAJC-UHFFFAOYSA-N
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Description

1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects. In addition, it has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and analgesic effects. However, the compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine. These include:
1. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types and tissues.
2. Development of new synthetic methods for the compound that can improve its yield and purity.
3. Studies to investigate the potential applications of the compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
4. Development of new formulations and delivery methods for the compound to improve its solubility and bioavailability.
5. Studies to investigate the potential toxicity of the compound at different concentrations and in different cell types.
Conclusion
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects, among others. The compound has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. However, there are several future directions for the research and development of this compound, including further studies to elucidate its mechanism of action and potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine involves the reaction of 5-fluoropyridin-3-ylsulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the desired compound in good yield and purity.

Scientific Research Applications

1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c1-13-5-9-2-3-15(8-9)18(16,17)11-4-10(12)6-14-7-11/h4,6-7,9,13H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXZCHQQOWCAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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